N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Descripción
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-22-14-5-4-12-17-18-13(20(12)19-14)7-16-15(21)9-2-3-10-11(6-9)24-8-23-10/h2-6H,7-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKQJWAMJCZATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins , specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression through their recognition of acetylated histone tails.
Mode of Action
The compound acts as a bivalent inhibitor of BRD4. Bivalent inhibitors are capable of simultaneously binding to two distinct sites on a target protein, enhancing their potency and selectivity. This compound’s interaction with BRD4 leads to the downregulation of c-Myc , a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation.
Biochemical Pathways
The compound’s action on BRD4 affects the c-Myc pathway . c-Myc is a critical regulator of cell growth and proliferation, and its dysregulation is associated with a variety of cancers. By inhibiting BRD4 and downregulating c-Myc, the compound can exert antiproliferative effects.
Actividad Biológica
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety linked to a triazolo[4,3-b]pyridazine. The molecular formula is , with a molecular weight of approximately 314.30 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₄ |
| Molecular Weight | 314.30 g/mol |
| Chemical Structure | Chemical Structure |
The primary mechanism of action for this compound involves its interaction with specific protein targets in the body. Notably, it has been shown to inhibit bromodomain and extraterminal (BET) proteins , which play crucial roles in gene regulation and oncogenesis. By binding to these proteins, the compound can downregulate oncogenes such as c-Myc , leading to potential therapeutic effects in cancer treatment .
3.1 Anticancer Activity
Research indicates that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibits promising anticancer properties:
- Inhibition of Oncogenes : The compound effectively inhibits the expression of c-Myc and other oncogenes associated with tumor growth .
- Cell Proliferation Studies : Various studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines through apoptosis induction .
3.2 Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects:
- COX Inhibition : It has been screened as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies showed significant inhibition of COX-2 activity .
- Reduction of Inflammatory Markers : The compound was found to lower levels of pro-inflammatory cytokines such as IL-1β in experimental models .
4.1 Pharmacological Evaluations
Several studies have explored the pharmacological profile of this compound:
- Study A : A study conducted on human cancer cell lines revealed that treatment with N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
4.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Observed Activity |
|---|---|
| Methoxy Group | Enhanced binding affinity to BET proteins |
| Dioxole Moiety | Increased anti-inflammatory activity |
5. Conclusion
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide represents a promising candidate for further development in cancer therapy and anti-inflammatory treatments. Its ability to inhibit critical pathways involved in tumorigenesis and inflammation underscores its potential as a therapeutic agent.
Future research should focus on optimizing its pharmacokinetic properties and conducting clinical trials to evaluate its efficacy and safety in humans.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Triazolopyridazine Derivatives
Table 1: Comparison with Triazolopyridazine-Based Carboxamides
Key Insights :
Triazolopyrimidine Carboxamides
Table 2: Comparison with Triazolopyrimidine Analogues
Key Insights :
- Core difference : Triazolopyrimidine () vs. triazolopyridazine (target). Pyridazine’s additional nitrogen atom may alter electronic properties and binding affinity.
- Substituent diversity : compounds feature bulky trimethoxyphenyl groups, which could enhance target selectivity but reduce solubility compared to the target’s benzodioxole .
Benzodioxole-Containing Analogues
Table 3: Comparison with Benzodioxole-Linked Heterocycles
Key Insights :
- Both compounds share a benzodioxole moiety , but the target’s triazolopyridazine core vs. oxadiazole-pyrazole () suggests divergent pharmacological targets (e.g., kinase inhibition vs. antimicrobial activity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
